BenchChemオンラインストアへようこそ!

5,6-Quinolinediol, 8-[(4-amino-1-methylbutyl)amino]-

Antipneumocystis activity Pneumocystis carinii 8-aminoquinoline metabolites

5,6-Quinolinediol, 8-[(4-amino-1-methylbutyl)amino]-, also known as 5-hydroxy-6-desmethylprimaquine (5H6DP) or WR 250016, is a hydroxylated metabolite of the 8-aminoquinoline antimalarial primaquine. Unlike the parent drug primaquine, this compound possesses a catechol moiety (5,6-diol) that fundamentally alters its redox behavior, electrophilic reactivity, and biological target engagement.

Molecular Formula C14H19N3O2
Molecular Weight 261.32 g/mol
CAS No. 87321-06-0
Cat. No. B3291780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Quinolinediol, 8-[(4-amino-1-methylbutyl)amino]-
CAS87321-06-0
Molecular FormulaC14H19N3O2
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCC(CCCN)NC1=CC(=C(C2=C1N=CC=C2)O)O
InChIInChI=1S/C14H19N3O2/c1-9(4-2-6-15)17-11-8-12(18)14(19)10-5-3-7-16-13(10)11/h3,5,7-9,17-19H,2,4,6,15H2,1H3
InChIKeyZMJYZSVQMSPCFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Quinolinediol, 8-[(4-amino-1-methylbutyl)amino]- (CAS 87321-06-0): Procurement-Grade Overview of a Differentiated Primaquine Metabolite


5,6-Quinolinediol, 8-[(4-amino-1-methylbutyl)amino]-, also known as 5-hydroxy-6-desmethylprimaquine (5H6DP) or WR 250016, is a hydroxylated metabolite of the 8-aminoquinoline antimalarial primaquine . Unlike the parent drug primaquine, this compound possesses a catechol moiety (5,6-diol) that fundamentally alters its redox behavior, electrophilic reactivity, and biological target engagement. It serves as a critical reference standard for drug metabolism and toxicity studies, particularly those investigating primaquine-induced hemolytic anemia in glucose-6-phosphate dehydrogenase (G6PD)-deficient populations .

Why Generic 8-Aminoquinolines Cannot Substitute for 5,6-Quinolinediol, 8-[(4-amino-1-methylbutyl)amino]- in Critical Research Applications


Within the 8-aminoquinoline class, subtle structural variations produce profound differences in redox potential, cytotoxicity, and target selectivity. Primaquine itself is a relatively weak methemoglobin former, whereas its 5,6-diol metabolite demonstrates dramatically enhanced oxidative activity . This compound is not merely an intermediate but a chemically distinct entity with a catechol functionality absent in primaquine, 5-hydroxyprimaquine, or tafenoquine. Researchers requiring a defined oxidative stress standard or a probe for G6PD-dependent hemolytic mechanisms cannot substitute the parent drug or other analogs without losing the specific redox and hemotoxic profile that this catechol metabolite provides.

Quantitative Differentiation Evidence for 5,6-Quinolinediol, 8-[(4-amino-1-methylbutyl)amino]- Against the Closest Analogs


5-Fold Superior Anti-Pneumocystis carinii Activity at Low Concentration vs. Parent Primaquine

In a direct head-to-head in vitro assay against Pneumocystis carinii, the target compound (5-hydroxy-6-desmethylprimaquine) inhibited parasite growth by 60% at 0.1 µg/mL, whereas the parent drug primaquine achieved only 12% inhibition at the identical concentration . At 1 µg/mL, the metabolite also outperformed primaquine (81% vs. 67% inhibition). This makes the compound the most active agent tested in this study at the lower, clinically relevant concentration.

Antipneumocystis activity Pneumocystis carinii 8-aminoquinoline metabolites

Enhanced Methemoglobin Formation vs. Primaquine and 5-Hydroxyprimaquine in G6PD-Deficient Erythrocytes

In G6PD-deficient human erythrocytes, the target compound (6D5HPQ) demonstrated significantly greater methemoglobin (Met Hb) formation and plasma hemoglobin release compared both to primaquine (PQ) and to the alternative metabolite 5-hydroxyprimaquine (5HPQ) at a test concentration of 1.5 mM . While 5HPQ caused a larger reduction in reduced glutathione (GSH), 6D5HPQ was distinctly more potent in oxidizing hemoglobin, establishing a unique toxicity profile.

Methemoglobin formation G6PD deficiency Hemolytic toxicity Redox cycling

Identified as the Primary Methemoglobin-Forming Metabolite from Primaquine Hepatic Metabolism

Using a mouse liver microsomal system, Strother et al. isolated and structurally identified 5,6-dihydroxy-8-(4-amino-1-methylbutylamino)quinoline as the principal methemoglobin-forming metabolite of primaquine . This metabolite was highly active in forming methemoglobin in both normal and G6PD-deficient erythrocytes, unlike the parent drug primaquine, which requires metabolic activation to exert this effect. The formation of this metabolite was blocked by SKF 525-A, a cytochrome P450 inhibitor, confirming its enzymatic origin.

Drug metabolism Cytochrome P450 Methemoglobinemia Metabolite identification

Lack of Cytochrome P450 Inhibition Contrasts with Other Primaquine Metabolites

In isolated perfused rat liver and rat liver microsome models, 5-hydroxy-6-desmethylprimaquine did not inhibit aminopyrine N-demethylase activity, unlike the N-acetyl and 5-hydroxy derivatives of primaquine, which produced significant inhibitory effects comparable to the parent drug . This selective lack of CYP450 interaction highlights a unique pharmacokinetic feature.

Drug-drug interaction CYP450 inhibition Metabolite profiling Aminopyrine N-demethylase

Induces Heinz Body Formation and Decreases Erythrocyte Deformability in G6PD-Deficient Cells

Incubation of G6PD-deficient human erythrocytes with low concentrations of 5-hydroxy-6-desmethylprimaquine for up to 18 hours resulted in a significant decrease in cell deformability, which was closely associated with the extent and time course of Heinz body formation . This cellular phenotype was not observed with primaquine alone, as the parent drug requires metabolic conversion to generate the active catechol species.

Heinz bodies Erythrocyte deformability G6PD deficiency Hemolytic anemia model

Catechol Redox Cycling Generates Reactive Oxygen Species Distinct from Non-Catechol 8-Aminoquinolines

5-Hydroxy-6-desmethylprimaquine (5H6DP), along with 5-hydroxyprimaquine, readily undergoes oxidation under physiological conditions to generate hydrogen peroxide and the corresponding quinone-imine derivatives . This redox cycling, driven by the catechol moiety, is a chemical property absent in primaquine, tafenoquine, and other 8-aminoquinolines that lack the 5,6-diol functionality. The resulting reactive oxygen species are directly linked to methemoglobin formation and glutathione depletion.

Redox cycling Reactive oxygen species Quinone-imine Catechol oxidation

Validated Application Scenarios for Procuring 5,6-Quinolinediol, 8-[(4-amino-1-methylbutyl)amino]- (WR 250016)


Analytical Reference Standard for Primaquine Metabolite Identification and Quantification in Preclinical ADME Studies

As a well-characterized, structurally confirmed primary metabolite of primaquine, this compound is essential as a certified reference material for HPLC, LC-MS/MS, and NMR-based identification and quantification of primaquine metabolites in plasma, urine, and tissue samples from preclinical species and human subjects. Its use ensures accurate pharmacokinetic profiling and regulatory-compliant metabolite safety testing .

Positive Control for in Vitro Hemolytic Toxicity Screening Assays in G6PD-Deficient Erythrocyte Models

The compound's established ability to induce methemoglobin formation, glutathione depletion, Heinz body formation, and loss of erythrocyte deformability in G6PD-deficient human red cells makes it the definitive positive control for screening new 8-aminoquinoline antimalarial candidates for hemolytic liability. It can be used in 96-well plate-based assays measuring methemoglobin absorbance, GSH levels, or erythrocyte filterability .

Mechanistic Probe for Catechol-Mediated Redox Cycling and Oxidative Stress Pathways in Cellular Models

The 5,6-catechol motif uniquely enables this compound to undergo redox cycling under physiological conditions, generating hydrogen peroxide and quinone-imine electrophiles. This property makes it an ideal chemical probe for studying oxidative stress signaling, Nrf2/ARE pathway activation, and mitochondrial dysfunction in mammalian cell lines, with direct comparability to endogenous catecholamine and catechol estrogen-mediated stress .

Comparator Compound for Structure-Activity Relationship (SAR) Studies of Anti-Pneumocystis and Antimalarial 8-Aminoquinolines

Given its demonstrated superior in vitro activity against Pneumocystis carinii compared to primaquine at sub-micromolar concentrations, this metabolite serves as an important benchmark compound for medicinal chemistry optimization programs targeting improved antiparasitic 8-aminoquinolines. Its differentiated activity profile informs pharmacophore models for separating therapeutic efficacy from hemolytic toxicity .

Quote Request

Request a Quote for 5,6-Quinolinediol, 8-[(4-amino-1-methylbutyl)amino]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.